![molecular formula C19H29N3O4 B5611703 2-(3-methoxypropyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5611703.png)
2-(3-methoxypropyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multiple steps, including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization. A convenient three-step synthesis method has been described for 1,7-diazaspiro[5.5]undecane, which could be relevant to the synthesis of 2-(3-Methoxypropyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one. This process highlights the versatility and efficiency of synthesizing such complex molecules through a series of well-orchestrated chemical reactions (Cordes et al., 2013).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives can be characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry. These compounds often exhibit a spirocyclic architecture, which significantly influences their chemical properties and reactivity. X-ray crystallography studies have provided insights into their crystalline structures, showing that these molecules can form complex hydrogen bonding networks, leading to the formation of one-dimensional chain structures in some cases (Lin Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including Michael addition, diazotization, and condensation reactions. These reactions can introduce various functional groups into the molecule, altering its chemical properties for specific applications. For instance, the stereoselective synthesis of certain diazaspiro[5.5]undecane derivatives has been achieved through efficient Michael addition reactions (Ibuka et al., 1981).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of specific functional groups. The synthesis and study of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety have provided valuable information on the thermodynamic properties and hydrogen bonding patterns, which are essential for understanding the physical behavior of these compounds (Wulan Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and electronic structure, are influenced by their unique spirocyclic configuration and the functional groups present. Computational studies, such as DFT calculations, have been utilized to investigate the electronic structure and predict the reactivity of these compounds. Such studies help in understanding the interaction of these molecules with biological targets and their potential utility in various applications (Wulan Zeng et al., 2021).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-15-11-16(26-20-15)12-18(24)22-8-3-6-19(14-22)7-5-17(23)21(13-19)9-4-10-25-2/h11H,3-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBXLIVYWGIFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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